molecular formula C7H15FINO2 B14372290 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 90032-58-9

2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B14372290
CAS No.: 90032-58-9
M. Wt: 291.10 g/mol
InChI Key: SHGRRRROEINMRM-UHFFFAOYSA-M
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Description

2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a fluoroacetyl group, a trimethylammonium group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of fluoroacetic acid with N,N,N-trimethylethan-1-aminium iodide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the reactants. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the fluoroacetyl group.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the iodide ion. These reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new halides or other functionalized derivatives.

Scientific Research Applications

2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluoroacetyl derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell signaling.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
  • 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
  • 2-[(Iodoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide

Uniqueness

2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity and small size contribute to the compound’s ability to participate in specific interactions that are not possible with other halogenated derivatives. This makes it a valuable tool in both research and industrial applications.

Properties

CAS No.

90032-58-9

Molecular Formula

C7H15FINO2

Molecular Weight

291.10 g/mol

IUPAC Name

2-(2-fluoroacetyl)oxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C7H15FNO2.HI/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

SHGRRRROEINMRM-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)CF.[I-]

Origin of Product

United States

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